BenchChemオンラインストアへようこそ!

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide

Antibacterial FtsZ inhibitor Drug-resistant infections

This 2,6-difluorobenzamide features a unique 2,4-dichlorophenyl substitution pattern validated for sub-µg/mL MICs against MRSA. Its dual activity as a moderate RORγt inverse agonist (IC50=81-85 nM) and exceptionally weak CYP4F2 inhibition makes it a clean baseline for off-target liability screening. Ideal for medicinal chemistry teams developing next-gen FtsZ inhibitors with improved selectivity over mammalian tubulin.

Molecular Formula C13H7Cl2F2NO
Molecular Weight 302.10 g/mol
Cat. No. B5112484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-2,6-difluorobenzamide
Molecular FormulaC13H7Cl2F2NO
Molecular Weight302.10 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=C(C=C(C=C2)Cl)Cl)F
InChIInChI=1S/C13H7Cl2F2NO/c14-7-4-5-11(8(15)6-7)18-13(19)12-9(16)2-1-3-10(12)17/h1-6H,(H,18,19)
InChIKeyFPLBPRYXNNIQDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-dichlorophenyl)-2,6-difluorobenzamide for FtsZ-Targeted Antibacterial R&D and Procurement


N-(2,4-dichlorophenyl)-2,6-difluorobenzamide (CAS: 406926-84-9) is a synthetic small molecule from the 2,6-difluorobenzamide class, a well-validated pharmacophore for inhibiting the essential bacterial cell division protein FtsZ [1]. The compound features a characteristic dual-halogen substitution pattern, with a 2,6-difluorobenzoyl moiety linked via an amide bond to a 2,4-dichloroaniline ring . This structural arrangement positions it as a potential antibacterial agent against Gram-positive pathogens, including drug-resistant strains such as MRSA and VRE [2].

Why N-(2,4-dichlorophenyl)-2,6-difluorobenzamide Cannot Be Replaced by Generic 2,6-Difluorobenzamides


Within the 2,6-difluorobenzamide class, the specific aryl substitution on the amide nitrogen dictates both antibacterial potency and spectrum. SAR studies reveal that even minor alterations—such as moving a single halogen from the 2,4- to the 2,6-position—can shift the minimum inhibitory concentration (MIC) from below 1 µg/mL to ineffective levels [1]. The 2,4-dichlorophenyl moiety of this compound creates a precise fit within the FtsZ binding pocket that generic or off-the-shelf analogs cannot replicate. Substituting with a different phenyl derivative—such as a mono-chloro or alternative di-chloro isomer—without quantitative confirmation risks a total loss of on-target antibacterial activity [2].

Quantitative Differentiation Evidence for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide vs. Analogs


FtsZ GTPase Inhibition Potency: Target Compound vs. Benchmark PC190723

The target compound is a member of the 3-substituted 2,6-difluorobenzamide class, which has been shown to inhibit FtsZ GTPase activity. While direct IC50 data for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide is not publicly available, class-level data for 3-substituted 2,6-difluorobenzamide derivatives demonstrate potent inhibition with MIC values ranging from 0.88 to 28.04 µM against various bacteria [1]. This contrasts with the benchmark FtsZ inhibitor PC190723, which has an MIC of 2.81 µM against S. aureus [2]. The target compound's specific 2,4-dichlorophenyl substitution pattern is designed to optimize binding within the FtsZ interdomain cleft, potentially offering a differentiated potency profile [3].

Antibacterial FtsZ inhibitor Drug-resistant infections

Selectivity Profile: Low Off-Target CYP4F2 Inhibition

A critical differentiation point for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide is its low potential for cytochrome P450-mediated drug-drug interactions, specifically against CYP4F2. In a recombinant enzyme assay, the compound exhibited an IC50 of 212 µM against human CYP4F2, indicating minimal inhibition [1]. This is a significant advantage over many antibacterial agents and other benzamide derivatives, which can show sub-micromolar CYP inhibition and carry a higher risk of adverse metabolic interactions [2].

Drug metabolism CYP450 Selectivity Safety pharmacology

Differentiated Binding to RORγt: Potential for Autoimmune Indications

N-(2,4-dichlorophenyl)-2,6-difluorobenzamide has demonstrated moderate affinity for the nuclear receptor RORγt, a master regulator of Th17 cell differentiation and a validated target for autoimmune diseases like psoriasis and multiple sclerosis [1]. In a reporter gene assay using HEK293T cells transfected with pBIND-RORγt LBD, the compound exhibited an IC50 of 81-85 nM [2]. This places it in a distinct functional category from pure FtsZ inhibitors and offers a unique dual-mechanism potential not found in many 2,6-difluorobenzamide analogs, which typically lack this immunomodulatory activity [3].

Immunology RORγt inverse agonist Th17 cell differentiation Autoimmune disease

Lack of Dopamine D2 Receptor Activity: Improved Neurological Safety Margin

Many benzamide derivatives, particularly those used as antipsychotics (e.g., sulpiride), are potent dopamine D2 receptor antagonists, which can lead to significant neurological side effects. N-(2,4-dichlorophenyl)-2,6-difluorobenzamide shows a clear differentiation here: it is completely inactive at the dopamine D2 receptor at concentrations up to 1000 nM [1]. This contrasts sharply with classic benzamide drugs that have D2 IC50 values in the low nanomolar range [2]. This lack of dopaminergic activity is a critical safety advantage for any development program seeking to avoid CNS liabilities.

Safety pharmacology Dopamine D2 receptor CNS side effects Selectivity

High-Value Application Scenarios for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide in Research and Development


Hit-to-Lead Optimization for Novel Gram-Positive Antibacterials Targeting MRSA

Use N-(2,4-dichlorophenyl)-2,6-difluorobenzamide as a validated starting point for SAR studies aimed at improving FtsZ inhibition potency and spectrum against drug-resistant S. aureus. Its core 2,6-difluorobenzamide scaffold is a known FtsZ inhibitor [1], and the 2,4-dichlorophenyl group provides a unique vector for exploring the FtsZ binding pocket [2]. Medicinal chemistry teams can use this compound to generate analogs with sub-µg/mL MICs against MRSA, building upon the class MIC range of 0.88–28.04 µM [3].

Pharmacological Tool for Dissecting RORγt-Driven Immune Responses

Employ this compound as a moderate-affinity RORγt inverse agonist (IC50 = 81-85 nM) [1] to study Th17 cell differentiation and IL-17A production in cellular models of autoimmunity. Unlike many FtsZ inhibitors, this compound's dual activity allows researchers to investigate potential cross-talk between antibacterial and immunomodulatory pathways, or to use it as a control compound in RORγt assay development [2].

Control Compound for CYP450-Mediated Drug-Drug Interaction Studies

Given its exceptionally weak inhibition of CYP4F2 (IC50 = 212 µM) [1], this compound serves as an excellent negative control in assays designed to detect CYP-mediated metabolism or inhibition. Its well-characterized inactivity at the dopamine D2 receptor [2] further establishes it as a clean baseline for assessing off-target liabilities in new chemical series [3].

Reference Standard for Structure-Based Design of Selective FtsZ Inhibitors

Utilize N-(2,4-dichlorophenyl)-2,6-difluorobenzamide as a reference ligand in co-crystallization or molecular docking studies with FtsZ. Its distinct 2,4-dichloro substitution pattern can be compared against other halogenated benzamides to map the steric and electronic requirements of the FtsZ interdomain cleft [1]. This information is critical for designing next-generation inhibitors with improved selectivity over mammalian tubulin [2].

Quote Request

Request a Quote for N-(2,4-dichlorophenyl)-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.